molecular formula C8H8Cl3N3O4S2 B1682463 Trichlormethiazide CAS No. 133-67-5

Trichlormethiazide

Cat. No.: B1682463
CAS No.: 133-67-5
M. Wt: 380.7 g/mol
InChI Key: LMJSLTNSBFUCMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trichlormethiazide primarily targets the sodium-chloride cotransporter in the early distal tubule of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the body.

Mode of Action

This compound interacts with its target by inhibiting the active reabsorption of chloride and possibly sodium in the ascending loop of Henle . This inhibition subsequently alters electrolyte transfer in the proximal tubule .

Biochemical Pathways

The inhibition of sodium and chloride reabsorption by this compound affects the overall electrolyte balance in the body. This results in an increase in the excretion of sodium, chloride, and water, leading to diuresis . Additionally, this compound also causes loss of potassium and an increase in serum uric acid .

Pharmacokinetics

This compound is variably absorbed from the gastrointestinal tract . It is primarily excreted unchanged in urine , indicating that it undergoes minimal metabolism in the body. The absorption and excretion properties of this compound impact its bioavailability and overall therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action include increased diuresis due to the excretion of sodium, chloride, and water . This leads to a decrease in fluid volume in the body, which can help in conditions like edema and hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of this compound, as it is known to interact with several other drugs . Additionally, factors such as the patient’s hydration status, kidney function, and electrolyte balance can also influence the drug’s efficacy and stability .

Future Directions

While specific future directions for Trichlormethiazide were not found in the search results, it is noted that this compound is being studied for its effects in patients with various conditions. For example, one study investigated the effects of this compound in patients with autosomal dominant polycystic kidney disease receiving tolvaptan .

Biochemical Analysis

Biochemical Properties

Trichlormethiazide plays a significant role in biochemical reactions, particularly in the kidney. It has been shown to decrease sodium reabsorption, augment water excretion, and diminish aldosterone production .

Cellular Effects

In cellular processes, this compound influences cell function by altering the balance of electrolytes, particularly sodium and potassium. This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with the sodium-chloride symporter in the distal convoluted tubule of the nephron. By inhibiting this transporter, this compound reduces sodium reabsorption, leading to increased water excretion .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, a study on patients with autosomal dominant polycystic kidney disease (ADPKD) receiving tolvaptan showed that this compound led to a significant reduction in urine volume and a significant increase in urinary osmolarity .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the regulation of water and electrolyte balance in the body. It interacts with the sodium-chloride symporter in the distal convoluted tubule of the nephron .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the bloodstream. It is primarily taken up by the renal cells where it exerts its diuretic effect .

Subcellular Localization

The subcellular localization of this compound is primarily at the apical membrane of the distal convoluted tubule cells where the sodium-chloride symporter is located . Here, it inhibits the reabsorption of sodium and chloride ions, leading to increased water excretion .

The information provided here is based on the current understanding and available literature .

Properties

IUPAC Name

6-chloro-3-(dichloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C8H8Cl3N3O4S2/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11/h1-2,7-8,13-14H,(H2,12,15,16)
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InChI Key

LMJSLTNSBFUCMU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl
Source PubChem
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Molecular Formula

C8H8Cl3N3O4S2
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DSSTOX Substance ID

DTXSID7023699
Record name Trichlormethiazide
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Molecular Weight

380.7 g/mol
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Physical Description

Solid
Record name Trichlormethiazide
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Solubility

@ 25 °C: 0.8 MG/ML IN WATER; 21 MG/ML IN ETHANOL; 60 MG/ML IN METHANOL, 1 G SOL IN ABOUT 10 ML ACETONE, 50 ML ALCOHOL, 5000 ML CHLOROFORM, 4.15e-01 g/L
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Mechanism of Action

Trichlormethiazide seemingly appears to inhibit the active reabsorption of chloride in the ascending loop of Henle. Additionally, it may also do the same for sodium. These actions subsequently alter electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, Trichloromethiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like Trichloromethiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of Trichloromethiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., ...BENZOTHIADIAZIDES HAVE DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE...INDEPENDENT OF ANY EFFECT ON CARBONIC ANHYDRASE. /THIAZIDE DIURETICS/, THIAZIDES INHIBIT REABSORPTION OF SODIUM &...CHLORIDE IN DISTAL SEGMENT. ... AS CLASS...HAVE IMPORTANT ACTION ON EXCRETION OF POTASSIUM THAT RESULTS FROM INCR SECRETION OF CATION BY DISTAL TUBULE. ... GLOMERULAR FILTRATION RATE MAY BE REDUCED BY THIAZIDES, PARTICULARLY WITH IV ADMIN FOR EXPTL PURPOSES. /THIAZIDE DIURETICS/, ...MAY DECR EXCRETION OF URIC ACID IN MAN, THUS INCR ITS CONCN IN PLASMA. HYPERURICEMIC EFFECT RESULTS PRIMARILY FROM INHIBITION OF TUBULAR SECRETION OF URATE. ... UNLIKE MOST OTHER NATRIURETIC AGENTS...DECR RENAL EXCRETION OF CALCIUM RELATIVE TO THAT OF SODIUM... /ENHANCE/ EXCRETION OF MAGNESIUM... /THIAZIDE DIURETICS/, NATURE OF CHEM INTERACTION BETWEEN THIAZIDES & SPECIFIC RENAL RECEPTORS RESPONSIBLE FOR CHLORURETIC EFFECT IS NOT KNOWN; NO CRITICAL ENZYMATIC REACTIONS HAVE BEEN IDENTIFIED. /THIAZIDE DIURETICS/, For more Mechanism of Action (Complete) data for TRICHLORMETHIAZIDE (11 total), please visit the HSDB record page.
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Color/Form

CRYSTALS FROM METHANOL + ACETONE + WATER, WHITE, CRYSTALLINE POWDER

CAS No.

133-67-5
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of trichlormethiazide?

A: this compound exerts its diuretic effect by inhibiting the sodium-chloride cotransporter located on the luminal side of the distal convoluted tubule in the kidneys. [] This action reduces sodium reabsorption, leading to increased excretion of sodium, chloride, and water in the urine. [, ]

Q2: Does the time of administration influence the diuretic effect of this compound?

A: Yes, studies in rats have demonstrated that this compound exhibits a chronopharmacological profile. Its diuretic effects are more pronounced when administered during the rats' sleep period (corresponding to 1200 hrs in a standard light-dark cycle) compared to their active period (2400 hrs). [, , ] This difference is attributed to variations in urinary excretion of the drug and potentially altered tissue sensitivity at different times of the day. [, , ] Similar chronopharmacological properties have been observed in humans, where evening administration leads to a greater diuretic effect compared to morning administration. []

Q3: How does this compound affect blood pressure in hypertensive individuals?

A: this compound, like other thiazide diuretics, lowers blood pressure primarily through its diuretic action, which reduces plasma volume. [, , , , ] Long-term use may also involve additional mechanisms, such as a reduction in peripheral vascular resistance. [, , , , ]

Q4: Can this compound impact nitric oxide synthase activity in the kidneys?

A: Research in deoxycorticosterone acetate-salt hypertensive rats suggests that this compound can increase nitric oxide production in the kidneys. [] This effect is linked to an increase in the immunoreactivity of brain-type nitric oxide synthase (NOS) in the macula densa. [] In the same study, this compound showed a greater improvement in renal damage compared to captopril, suggesting a potential protective effect on the kidneys. []

Q5: What spectroscopic techniques are useful for characterizing this compound?

A: Fourier transform Raman and Infrared spectroscopy are valuable tools for analyzing the vibrational modes and structural features of this compound. [] These techniques allow for the identification of characteristic peaks corresponding to specific functional groups within the molecule. [] Surface-enhanced Raman scattering (SERS) analysis has also been employed to study the adsorption behavior of this compound on gold nanoparticles. []

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is primarily recognized for its pharmacological activity as a diuretic and antihypertensive agent. There is no evidence in the provided research to suggest it possesses any notable catalytic properties.

Q7: Have computational chemistry methods been employed in research related to this compound?

A: Yes, density functional theory (DFT) calculations have been utilized to investigate the electronic structure, stability, and binding interactions of this compound, both in its free form and when adsorbed on gold nanoparticles. [] These calculations contribute to a deeper understanding of the molecule's properties and potential behavior in various environments.

Q8: What are the SHE (Safety, Health, and Environment) considerations associated with this compound?

A8: The provided articles primarily center on the pharmacological effects and potential clinical implications of this compound. Specific information regarding SHE regulations, manufacturing practices, and environmental impact is not covered in these studies.

Q9: How is this compound absorbed, distributed, metabolized, and excreted in the body?

A: While the research articles do not provide a detailed analysis of this compound's pharmacokinetic profile, they indicate that it is orally active and its diuretic effects are influenced by its urinary excretion rate. [, , ] Further studies would be needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Q10: Are there specific drug delivery strategies being explored to enhance the targeting or efficacy of this compound?

A10: The research articles do not discuss specific drug delivery systems for this compound. Current research on drug delivery often focuses on improving the therapeutic index of medications by enhancing their targeting to specific tissues or cells, thereby minimizing off-target effects.

Q11: What analytical techniques are commonly used for the detection and quantification of this compound?

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound levels, particularly in biological samples like urine. [] This method allows for sensitive and specific measurement of the drug, aiding in pharmacokinetic and pharmacodynamic studies.

Q12: What is known about the environmental impact and degradation of this compound?

A12: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Information regarding its environmental fate, persistence, or potential ecotoxicological effects is not addressed in these studies.

Q13: What are the essential aspects of analytical method validation for this compound analysis?

A13: Validating analytical methods for drug analysis, such as HPLC for this compound, involves establishing key parameters like accuracy, precision, specificity, linearity, range, robustness, and stability. These measures ensure the reliability and reproducibility of the analytical data generated.

Q14: What quality control measures are typically implemented during the development and manufacturing of this compound?

A14: While the provided articles do not detail specific quality control procedures for this compound, it's important to emphasize that pharmaceutical manufacturing adheres to strict good manufacturing practices (GMP) to ensure the identity, purity, strength, and quality of drug products.

Q15: What are the alternative diuretic options available and how do they compare to this compound?

A: Numerous other diuretics are available, categorized by their mechanism of action (e.g., loop diuretics, potassium-sparing diuretics). The choice of diuretic depends on factors like the indication, patient characteristics, and potential side effects. [, , , , ] Consulting clinical guidelines and pharmacology resources is essential for making informed treatment decisions.

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